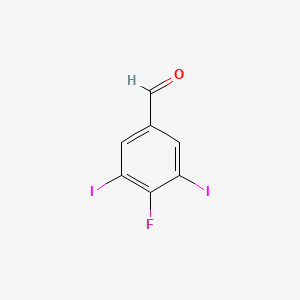

4-Fluoro-3,5-diiodobenzaldehyde

Overview

Description

4-Fluoro-3,5-diiodobenzaldehyde is a chemical compound with the molecular formula C7H3FI2O . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluoro group at the 4th position and iodine groups at the 3rd and 5th positions . The molecular weight of this compound is 375.90 g/mol . The InChI code for this compound is 1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 375.91 g/mol . The InChI code for this compound is 1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H .Scientific Research Applications

Synthesis and Medicinal Applications

Fluorinated compounds, due to their unique properties such as high stability and the ability to influence the biological activity of molecules, play a significant role in pharmaceuticals and agrochemicals. For instance, fluorination can enhance the metabolic stability of pharmaceuticals, thereby increasing their efficacy and selectivity. Compounds such as 5-fluorouracil (5-FU) have been extensively studied for their anticancer properties, illustrating the importance of fluorinated derivatives in chemotherapy (Gmeiner, 2020).

Material Science and Liquid Crystals

In material science, fluorinated compounds contribute to the development of advanced materials with unique properties. For example, fluorinated liquid crystals exhibit peculiar properties and commercial applications in displays due to the special nature of the fluoro substituent, which can modify melting point, mesophase morphology, and transition temperatures, among other physical properties (Hird, 2007).

Organic Synthesis and Catalysis

The synthesis of fluorinated compounds often involves innovative organic synthesis techniques and catalysis, contributing to the field of organic chemistry. Fluoroalkylation reactions, particularly in aqueous media, highlight the progress in developing mild, environmentally friendly methods for incorporating fluorinated groups into target molecules, indicating the environmental considerations in modern chemical synthesis (Song et al., 2018).

Environmental and Safety Considerations

The development and use of fluorinated compounds also consider environmental and safety aspects. The synthesis and application of fluorocarbons as refrigerants, for example, have evolved significantly, addressing regulatory constraints and the need for safer and more environmentally friendly alternatives (Sicard & Baker, 2020).

Safety and Hazards

The safety information for 4-Fluoro-3,5-diiodobenzaldehyde indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and following specific procedures in case of contact with skin or eyes, or if inhaled .

Properties

IUPAC Name |

4-fluoro-3,5-diiodobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHZTGBAXWWHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)F)I)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FI2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

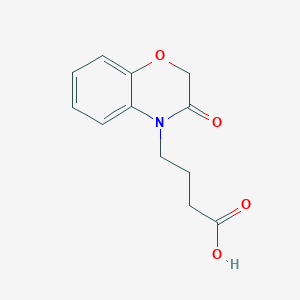

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-acetic acid](/img/structure/B3162538.png)

![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)